
1-(2-Methoxyethyl)-2,6-dimethylpiperazine
Vue d'ensemble
Description
“1-(2-Methoxyethyl)piperazine” is a chemical compound . It’s often used in the synthesis of other compounds . The molecular formula is C7H16N2O .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyethyl)-2,6-dimethylpiperazine” were not found, there are general methods for synthesizing similar compounds. For instance, 2-methoxyethyl acrylate can be synthesized using a process involving reversible addition–fragmentation chain transfer (RAFT) and poly-addition .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyethyl)piperazine” includes a piperazine ring with a 2-methoxyethyl group attached . The molecular weight is 144.21 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxyethyl)piperazine” include a colorless to yellow appearance, a density of 0.9700g/mL, a boiling point of 193°C to 194°C, and a flash point of 87°C .
Applications De Recherche Scientifique
Structural Chemistry Applications
Hydrogen Bonding and Crystal Structure : Studies have shown that dimethylpiperazine derivatives form unique hydrogen bonding patterns in their crystal structures. For instance, in one study, 1,4-dimethylpiperazine formed a salt with 3-hydroxy-2-naphthoic acid, revealing interesting hydrogen bond interactions and layering in the crystal structure (Craig, Johnson, & Kennedy, 2012).
Molecular Interaction Studies : Another study focused on the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, providing insights into molecular interactions and crystal structure using X-ray diffraction, NMR, and DFT studies (Dega-Szafran, Katrusiak, & Szafran, 2006).
Pharmaceutical and Biomedical Research
As Potential Therapeutics : Dimethylpiperazine derivatives have been studied for their potential as therapeutics. For example, derivatives have been identified as CCR1 antagonists, potentially useful in treating inflammatory diseases (Norman, 2006).
Role in Antidepressant and Anxiolytic Effects : In another study, phenylpiperazine derivatives, including those with a dimethylpiperazine structure, were investigated for their antidepressant and anxiolytic effects in animal models. This research provides insights into the therapeutic potential of these compounds in mental health treatments (Pytka et al., 2015).
Chemical Synthesis and Applications : Studies on the synthesis of dimethylpiperazine derivatives, like the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, provide valuable information for the development of semi-synthetic medicinal compounds (Cignarella & Gallo, 1974).
Chemical Engineering and Materials Science
Catalysis and Chemical Reactions : Dimethylpiperazine compounds are also studied in the context of chemical reactions and catalysis. For instance, research into the reductive amination of 1-hydroxy-2-propanone over nickel and copper catalysts, where dimethylpiperazines are by-products, contributes to the understanding of industrial chemical processes (Trégner, 2018).
Materials Science Applications : The exploration of dimethylpiperazine derivatives in materials science, such as their role as catalysts in polyurethane foam production, highlights the versatility of these compounds in various industrial applications (Samarappuli & Liyanage, 2018).
Mécanisme D'action
While the mechanism of action for “1-(2-Methoxyethyl)-2,6-dimethylpiperazine” is not available, 2’-O-methoxyethyl (2’-MOE) modifications are used in antisense oligonucleotides (ASOs) to increase nuclease resistance, reduce nonspecific protein binding, and increase binding affinity with targeted complementary RNA .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2,6-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-10-7-9(2)11(8)4-5-12-3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGOZVXVXAQQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




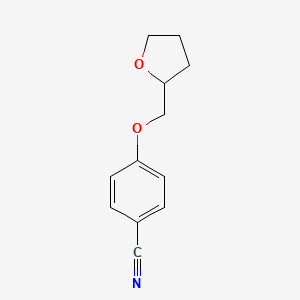

amine](/img/structure/B3072847.png)

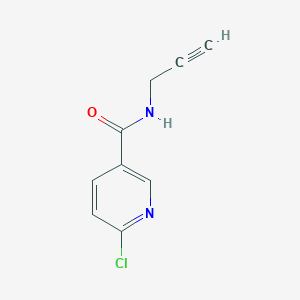
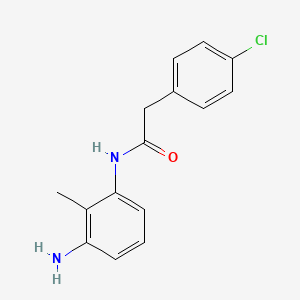
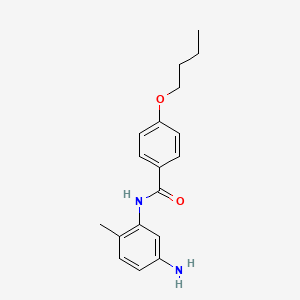
![2-cyclopentyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3072890.png)
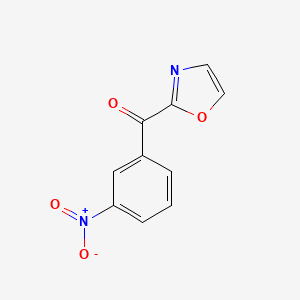
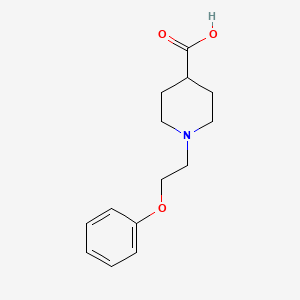
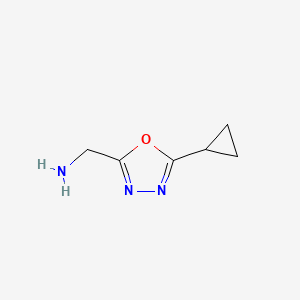
![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)
![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)